molecular formula C8H7BrClNO B1361512 2-Bromo-n-(2-chlorophenyl)acetamide CAS No. 5439-11-2

2-Bromo-n-(2-chlorophenyl)acetamide

Cat. No. B1361512
CAS RN: 5439-11-2
M. Wt: 248.5 g/mol
InChI Key: WIOJXHICOOQVAB-UHFFFAOYSA-N
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Description

2-Bromo-n-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H7BrClNO . It is employed as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The conformation of the N-H bond in the structure of 2-Bromo-n-(2-chlorophenyl)acetamide is syn to the 2-chloro substituent in the aniline ring and anti to both the C=O and C—Br bonds in the side chain .


Physical And Chemical Properties Analysis

2-Bromo-n-(2-chlorophenyl)acetamide has a molecular weight of 248.50 g/mol . It is soluble in hot methanol .

Scientific Research Applications

1. Supramolecular Assembly and Hydrogen Bonding

Research has shown that compounds like N-(2-chlorophenyl) acetamide exhibit significant hydrogen bonding interactions in their crystal packing. These interactions facilitate the formation of three-dimensional architectures, playing a crucial role in the development of advanced materials and pharmaceuticals (Hazra et al., 2014).

2. Nonlinear Optical Properties

2-Bromo-n-(2-chlorophenyl)acetamide and similar compounds have been studied for their nonlinear optical properties. These properties are crucial for applications in photonic devices like optical switches and modulators. The research involves understanding their linear and nonlinear optical behavior in both static and dynamic cases, paving the way for advancements in optical technology (Castro et al., 2017).

3. Molecular Conformations and Assembly

The molecular structures of various halogenated N,2-diarylacetamides, including compounds similar to 2-Bromo-n-(2-chlorophenyl)acetamide, have been reported. These studies focus on their molecular conformations and how they assemble into larger structures. Such research is vital for understanding the material properties and potential pharmaceutical applications of these compounds (Nayak et al., 2014).

4. Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies of similar compounds have been conducted to understand their electronic properties and potential applications in areas like dye-sensitized solar cells and nonlinear optics. This research contributes to the development of new materials for energy applications and electronic devices (Mary et al., 2020).

properties

IUPAC Name

2-bromo-N-(2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOJXHICOOQVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279997
Record name 2-bromo-n-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(2-chlorophenyl)acetamide

CAS RN

5439-11-2
Record name 5439-11-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BT Gowda, S Foro, PA Suchetan, H Fuess… - … Section E: Structure …, 2009 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C8H7BrClNO, is syn to the 2-chloro substituent in the aniline ring and anti to both the C=O and C—Br bonds in …
Number of citations: 3 scripts.iucr.org
DY Wang, JL Wang, DW Zhang, ZT Li - Science China Chemistry, 2012 - Springer
Intramolecular NH…X (X = F, Cl, Br, and I) hydrogen bonding patterns of aromatic amides in the solid state are summarized. It is revealed that the key for the formation of this kind of …
Number of citations: 5 link.springer.com
E Leung, LI Pilkington, M van Rensburg… - Bioorganic & Medicinal …, 2016 - Elsevier
Seventy nine derivatives of thieno[2,3-b]quinolines, tetrahydrothieno[2,3-b]quinoline, dihydrocyclopenta[b]thieno[3,2-e]pyridine, cyclohepta[b]thieno[3,2-e]pyridine and …
Number of citations: 29 www.sciencedirect.com
HJ Arabshahi, M Van Rensburg, LI Pilkington… - …, 2015 - pubs.rsc.org
The anticancer activity of the thieno[2,3-b]pyridines was explored by altering the ring size of the cyclo-aliphatic moiety. Five-, six-, seven- and eight-membered derivatives were tested …
Number of citations: 50 pubs.rsc.org
F Mathias, Y Kabri, D Brun, N Primas, C Di Giorgio… - Molecules, 2022 - mdpi.com
Human American trypanosomiasis, called Chagas disease, caused by T. cruzi protozoan infection, represents a major public health problem, with about 7000 annual deaths in Latin …
Number of citations: 1 www.mdpi.com
F Soukarieh, R Liu, M Romero, SN Roberston… - Frontiers in …, 2020 - frontiersin.org
Current treatments for Pseudomonas aeruginosa infections are becoming less effective because of the increasing rates of multi-antibiotic resistance. Pharmacological targeting of …
Number of citations: 35 www.frontiersin.org
S Mukherjee, WS Weiner, CE Schroeder… - ACS chemical …, 2014 - ACS Publications
The hepatitis C virus (HCV) nonstructural protein 3 (NS3) is both a protease, which cleaves viral and host proteins, and a helicase that separates nucleic acid strands, using ATP …
Number of citations: 79 pubs.acs.org
L Costantino, S Ferrari, M Santucci, OMH Salo-Ahen… - Elife, 2022 - elifesciences.org
Drugs that target human thymidylate synthase (hTS), a dimeric enzyme, are widely used in anticancer therapy. However, treatment with classical substrate-site-directed TS inhibitors …
Number of citations: 2 elifesciences.org
L Costantino, S Ferrari, M Santucci, OMH Salo-Ahen3&… - chemrxiv.org
Disrupters of the thymidylate synthase homodimer accelerate its proteasomal degradation and inhibit cancer growth. Page 1 1 Disrupters of the thymidylate synthase homodimer …
Number of citations: 0 chemrxiv.org

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